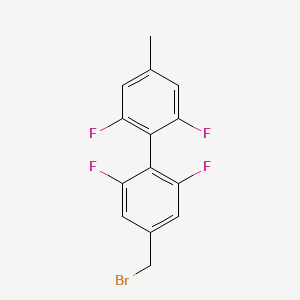
4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl typically involves the bromination of a precursor compound. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Biphenyl derivatives with various substituents can be synthesized through coupling reactions.
Scientific Research Applications
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Synthetic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic or photophysical properties.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates by modifying its structure to enhance biological activity.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates facilitate the substitution or coupling processes by interacting with nucleophiles or catalysts .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)phenol: Utilized in the production of polymers and as a precursor for other brominated compounds.
Uniqueness
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and reactivity compared to other bromomethylated compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
CAS No. |
646508-11-4 |
|---|---|
Molecular Formula |
C14H9BrF4 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
2-[4-(bromomethyl)-2,6-difluorophenyl]-1,3-difluoro-5-methylbenzene |
InChI |
InChI=1S/C14H9BrF4/c1-7-2-9(16)13(10(17)3-7)14-11(18)4-8(6-15)5-12(14)19/h2-5H,6H2,1H3 |
InChI Key |
ZPDIRFHLCWOOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C2=C(C=C(C=C2F)CBr)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


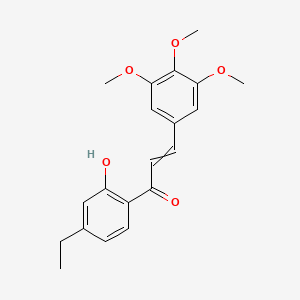
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)

![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)
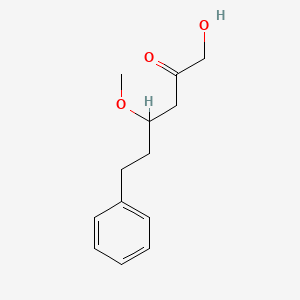
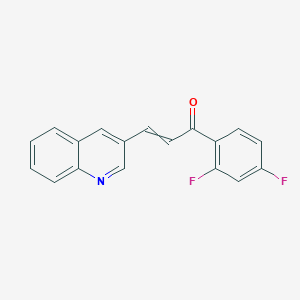
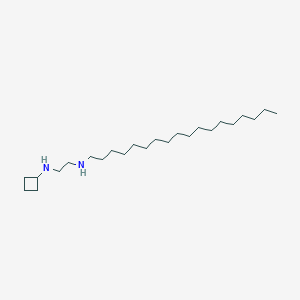
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
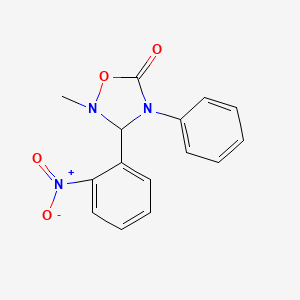
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
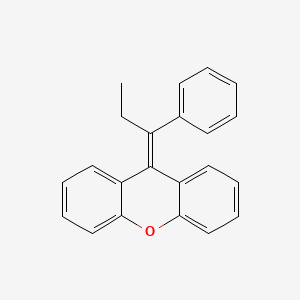
![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
